molecular formula C10H8F3NO B2941407 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one CAS No. 60314-64-9

1-[4-(Trifluoromethyl)phenyl]azetidin-2-one

Cat. No.: B2941407
CAS No.: 60314-64-9
M. Wt: 215.175
InChI Key: RNKYIHDUAJOFDX-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]azetidin-2-one is a chemical compound with the molecular formula C10H8F3NO and a molecular weight of 215.17 g/mol It is characterized by the presence of an azetidinone ring substituted with a trifluoromethylphenyl group

Preparation Methods

The synthesis of 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine, followed by cyclization to form the azetidinone ring . Another approach includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)phenyl]azetidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]azetidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis, while its anticancer effects may involve the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

1-[4-(Trifluoromethyl)phenyl]azetidin-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)7-1-3-8(4-2-7)14-6-5-9(14)15/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKYIHDUAJOFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium hydride (0.1 mole; 57% dispersion in mineral oil) is charged into a glass reaction flask. The mineral oil is removed by washing the sodium hydride with benzene, and dimethyl sulfoxide (50 ml) is thereafter slowly added with stirring. The mixture is stirred until no more hydrogen gas evolves. A solution of N-(4-trifluoromethylphenyl)-β-chloropropionamide (0.08 mole) in carbon tetrachloride (50 ml) is added dropwise to the reaction flask with stirring while maintaining the temperature of the reaction mixture below about 30°C. After the addition is completed the reaction mixture is allowed to stand at room temperature for a period of about 8 hours. After this time benzene is added and the reaction mixture is washed with water and aqueous sodium bicarbonate. The washed mixture is then dried over anhydrous magnesium sulfate, is filtered, and is stripped of solvents under reduced pressure to yield the desired product N-(4-trifluoromethylphenyl)-2-azetidinone as the residue.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.08 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Bromopropanoyl chloride (3.13 mL, 31.0 mmol) and N,N-dimethylaniline (3.91 mL, 31.0 mmol) were dissolved in methylene chloride (30 ml), 4-trifluoromethylaniline (5 g, 31.0 mmol) was added dropwise at 0° C., and the mixture was stirred at room temperature for 2 hrs. Work-up of the reaction mixture according to a conventional method gave a crude product. The obtained crude product was dissolved in a mixed solvent (100 mL) of methylene chloride/acetonitrile (20/1), potassium hydroxide (2.28 g, 40.6 mmol) and tetrabutylammonium bromide (3.26 g, 6.76 mmol) were added, and the mixture was stirred overnight at room temperature. The solvent was evaporated and, after work-up according to a conventional method, the mixture was purified by silica gel column chromatography to give the title compound (4.6 g, 21.4 mmol, 71%).
Quantity
3.13 mL
Type
reactant
Reaction Step One
Quantity
3.91 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2.28 g
Type
reactant
Reaction Step Three
Name
methylene chloride acetonitrile
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
3.26 g
Type
catalyst
Reaction Step Three
Yield
71%

Synthesis routes and methods III

Procedure details

20.30 g of 3-bromo-N-[4-(trifluoromethyl)phenyl]propanamide (Example 153A, 66.16 mmol, 1 equivalent) were initially charged in 161 ml of dichloromethane, 18.54 g of 1,4,7,10,13,16-hexaoxacyclooctadecane (18-crown-6, 70.13 mmol, 1.06 equivalents) and 3.86 g of potassium hydroxide (68.81 mmol, 1.04 equivalents) were added and the mixture was stirred at RT overnight. Saturated aqueous ammonium chloride solution was added and the mixture was extracted three times with ethyl acetate. The combined organic phases were dried over sodium sulphate and filtered and the filtrate was concentrated. This gave 25.0 g (86% of theory; purity about 49%) of the title compound which was reacted further without purification.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
161 mL
Type
solvent
Reaction Step One
Quantity
18.54 g
Type
reactant
Reaction Step Two
Quantity
3.86 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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